Di-beta-(piperidinoethyl)selenide

Description

Properties

CAS No. |

83616-21-1 |

|---|---|

Molecular Formula |

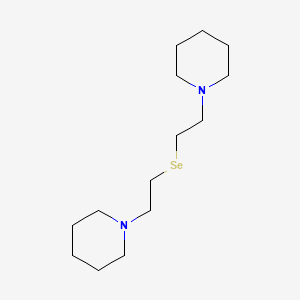

C14H28N2Se |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-[2-(2-piperidin-1-ylethylselanyl)ethyl]piperidine |

InChI |

InChI=1S/C14H28N2Se/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-14H2 |

InChI Key |

VIQUWPGDSWNEPR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC[Se]CCN2CCCCC2 |

Canonical SMILES |

C1CCN(CC1)CC[Se]CCN2CCCCC2 |

Other CAS No. |

83616-21-1 |

Synonyms |

di-beta-(piperidinoethyl)selenide di-beta-(piperidinoethyl)selenide dihydrochloride, 75Se-labeled di-beta-(piperidinoethyl)selenide, 75Se-labeled PIPSE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Di-beta-(morpholinoethyl)-selenide (MOSE)

MOSE shares structural similarity with di-beta-(piperidinoethyl)selenide, differing only in the substitution of piperidine with morpholine (a six-membered ring containing one oxygen atom). Both compounds exploit the pH-shift mechanism for cellular retention. However, MOSE exhibits slightly reduced brain uptake efficiency compared to this compound, attributed to morpholine’s lower basicity (pKa ~6.5 vs. piperidine’s pKa ~11), which may affect protonation kinetics in mildly acidic tissues .

Methylphenyl Selenide and Diphenyl Selenide

These aryl-selenium compounds lack the ethyl-amine linker present in this compound. Methylphenyl selenide demonstrates potent cancer chemopreventive activity (79% tumor inhibition in rat models) due to its balanced lipophilicity and reactivity, enabling efficient selenium release for selenoprotein synthesis. In contrast, diphenyl selenide shows minimal bioactivity (10% inhibition) due to its higher stability and lower bioavailability .

Triphenylselenonium Chloride and p-Xylylbis(methylselenide)

Triphenylselenonium chloride, a cationic selenium species, exhibits negligible tissue accumulation and bioavailability, likely due to its permanent charge limiting membrane permeability.

Diphenyl Diselenide

This diselenide (Se–Se bonded) compound is utilized in organic synthesis and material science. Unlike this compound, its redox-active diselenide bond enables catalytic applications but also increases toxicity risks. Its handling requires stringent safety protocols due to oxidative stress induction in biological systems .

Hydrogen Selenide and Tin Selenide

Hydrogen selenide (H₂Se), an inorganic gas, is highly toxic and regulated for industrial use in semiconductor manufacturing. Tin selenide (SnSe), an inorganic semiconductor, operates in optoelectronic devices, highlighting selenium’s versatility across organic and inorganic applications .

Data Table: Comparative Analysis of Selenium Compounds

Research Findings and Mechanistic Insights

- Radiopharmaceutical Uptake: this compound’s superiority over MOSE in brain imaging stems from piperidine’s optimal protonation kinetics, ensuring efficient trapping in acidic tumor microenvironments .

- Chemoprevention vs. Structure: Methylphenyl selenide’s methyl group enhances metabolic activation, releasing selenium for antioxidant selenoproteins, while bulkier groups (e.g., triphenylselenonium) hinder bioavailability .

- Toxicity Profiles: Lipophilic selenides like this compound require precise dosing to avoid selenium toxicity, whereas diselenides (e.g., diphenyl diselenide) pose higher oxidative risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-beta-(piperidinoethyl)selenide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, selenide formation may require reacting piperidinoethyl halides with selenium precursors under controlled pH and temperature. Catalysts like triethylamine can enhance reaction efficiency, while solvents (e.g., THF or DMF) influence solubility and reaction kinetics. Post-synthesis purification via column chromatography or crystallization is critical to isolate high-purity products. Reaction monitoring via TLC or HPLC ensures intermediates are minimized .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts of piperidine protons (δ ~1.5–2.5 ppm) and ethyl-selenium moieties (δ ~2.5–3.5 ppm) to confirm connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between isomers.

- FT-IR : Selenium-carbon stretching vibrations (~500–600 cm⁻¹) confirm selenide bond formation. Cross-referencing with databases like NIST Chemistry WebBook enhances reliability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can predict molecular geometry, frontier orbitals, and electrostatic potentials. Generalized Gradient Approximation (GGA) methods improve accuracy for electron correlation effects in selenium-containing systems . Solvent effects are modeled using implicit solvation (e.g., PCM). Validation via comparison with experimental XRD or spectroscopic data is essential .

Q. How do batch-to-batch variations in synthesis affect experimental reproducibility, and what quality control measures are recommended?

- Methodological Answer : Variations arise from impurities in raw materials (e.g., selenium precursors) or inconsistent reaction conditions. Implement:

- Quality Control (QC) : Mandatory HPLC (purity >95%) and LC-MS for structural confirmation.

- Standardization : Use controlled reagent stoichiometry (e.g., 1:1.05 molar ratio) and inert atmospheres to minimize oxidation.

- Batch Analysis : Statistical tools (e.g., ANOVA) compare yields and purity across batches. Pre-submission validation in target assays (e.g., enzyme inhibition) ensures functional consistency .

Q. What strategies can reconcile contradictory data regarding the compound's reactivity in different solvents?

- Methodological Answer :

- Solvent Polarity Analysis : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents using kinetic studies (e.g., UV-Vis monitoring).

- Computational Solvation Models : Calculate solvation free energies (ΔG_solv) to predict solvent effects on transition states.

- Systematic Replication : Design experiments isolating variables (e.g., temperature, concentration) to identify confounding factors. Cross-disciplinary collaboration (e.g., with physical chemists) aids in resolving mechanistic ambiguities .

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate the biological activity of this compound while minimizing cytotoxicity?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ assays (e.g., MTT) to establish non-toxic concentration ranges.

- Selectivity Screening : Compare activity against target enzymes (e.g., glutathione peroxidase) vs. off-target pathways (e.g., cytochrome P450).

- Metabolomic Profiling : LC-MS/MS identifies metabolic byproducts to rule out reactive intermediates causing cytotoxicity. Include positive/negative controls (e.g., known selenide inhibitors) for benchmarking .

Q. What statistical approaches are robust for analyzing dose-dependent effects in cell-based assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.

- ANOVA with Post-Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values when sample sizes are small. Tools like GraphPad Prism or R packages (e.g.,

drc) streamline analysis .

Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency in reporting synthetic protocols for this compound?

- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Experimental Section : Specify reaction times, temperatures, and purification steps.

- Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (CIF).

- Replication Notes : Disclose any deviations from published protocols and their impact on outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.